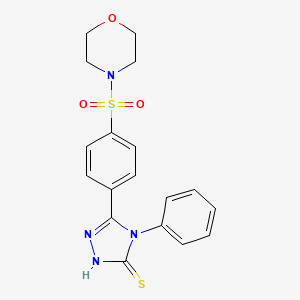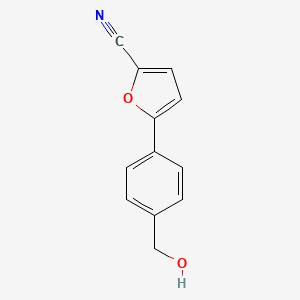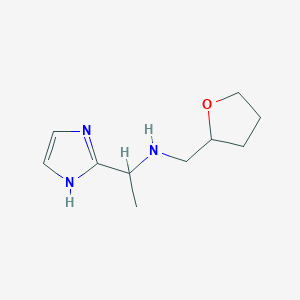
1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethanamine is a complex organic compound that features both an imidazole ring and a tetrahydrofuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethanamine typically involves the reaction of an imidazole derivative with a tetrahydrofuran-based reagent. One common method involves the use of 2-bromoethylamine hydrobromide and 2-tetrahydrofuranylmagnesium bromide under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Halogenated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethanamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in coordination chemistry. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1H-Imidazol-2-yl)-N-methylmethanamine: Similar structure but lacks the tetrahydrofuran moiety.
1-(1H-Imidazol-2-yl)-N-phenylmethanamine: Contains a phenyl group instead of the tetrahydrofuran ring.
Uniqueness
1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethanamine is unique due to the presence of both the imidazole and tetrahydrofuran rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C10H17N3O |
|---|---|
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
1-(1H-imidazol-2-yl)-N-(oxolan-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C10H17N3O/c1-8(10-11-4-5-12-10)13-7-9-3-2-6-14-9/h4-5,8-9,13H,2-3,6-7H2,1H3,(H,11,12) |
InChI-Schlüssel |
NOGWKBQXESZKJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC=CN1)NCC2CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


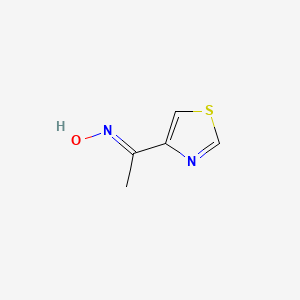
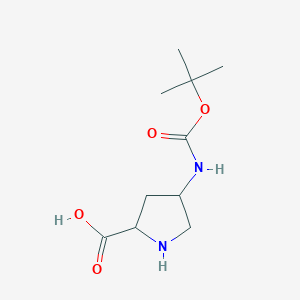

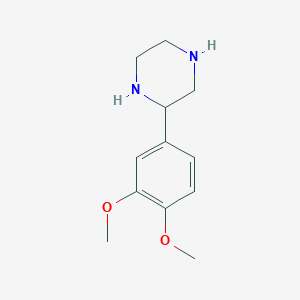
![5-Ethyl-2-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B15053299.png)

![5-Ethyl-6-methyl-2-propylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B15053333.png)
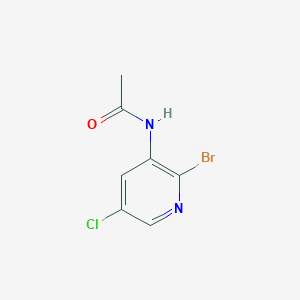
![5'-Formyl-6H,6'H-[2,2'-bithiopyran]-5-carboxylic acid](/img/structure/B15053344.png)
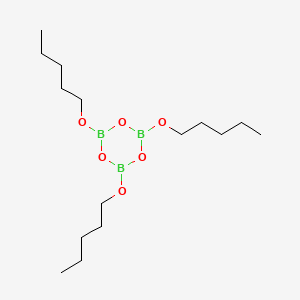
![7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15053362.png)
